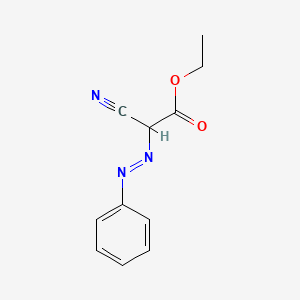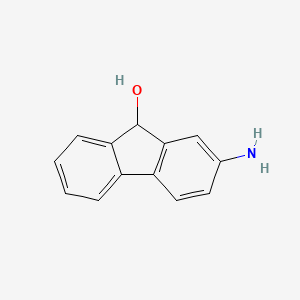
1-Bromo-2-iodoethane
Descripción general
Descripción
1-Bromo-2-iodoethane is an organic compound with the molecular formula C₂H₄BrI. It is a member of the alkyl halides family, characterized by the presence of both bromine and iodine atoms attached to an ethane backbone. This compound is of significant interest in organic synthesis and research due to its unique reactivity and properties .
Métodos De Preparación
1-Bromo-2-iodoethane can be synthesized through various methods. One common synthetic route involves the bromination and iodination of ethane derivatives. For instance, the reaction of 1,2-diiodoethane with bromoethane under specific reaction conditions yields this compound . Industrial production methods typically involve controlled halogenation reactions to ensure high purity and yield .
Análisis De Reacciones Químicas
1-Bromo-2-iodoethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by another nucleophile.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, it can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
The major products formed from these reactions vary based on the specific reagents and conditions employed. For example, nucleophilic substitution with hydroxide ions typically yields alcohols, while elimination reactions produce alkenes .
Aplicaciones Científicas De Investigación
1-Bromo-2-iodoethane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the preparation of ω-halo-α,β-unsaturated ketones and aldehydes.
Medicinal Chemistry: Researchers utilize it in the development of pharmaceuticals, where its unique reactivity can be harnessed to create novel drug candidates.
Material Science: It is employed in the synthesis of specialized materials, including polymers and advanced composites.
Biological Studies: Its reactivity with various biomolecules makes it useful in studying biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-iodoethane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the compound undergoes an S_N2 mechanism, where the nucleophile attacks the carbon atom from the opposite side of the leaving group, leading to the inversion of configuration . This mechanism is highly stereoselective and is influenced by the nature of the nucleophile and the solvent used .
Comparación Con Compuestos Similares
1-Bromo-2-iodoethane can be compared with other similar alkyl halides, such as:
1-Bromo-2-chloroethane: Similar in structure but contains chlorine instead of iodine.
1-Bromo-2-fluoroethane: Contains fluorine instead of iodine, leading to distinct chemical behavior and applications.
1-Bromo-2-methylpropane: A branched alkyl halide with different steric and electronic properties.
The uniqueness of this compound lies in the presence of both bromine and iodine atoms, which impart distinct reactivity patterns and make it a versatile compound in various chemical transformations .
Propiedades
IUPAC Name |
1-bromo-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrI/c3-1-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQCJJOXYWQRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207735 | |
| Record name | Ethane, 1-bromo-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590-16-9 | |
| Record name | Ethane, 1-bromo-2-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1-bromo-2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC223074 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1-bromo-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-iodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 1-bromo-2-iodoethane when it absorbs light in the ultraviolet-visible region?
A: this compound, upon absorbing light within its A-band absorption, undergoes photodissociation primarily along the C-I bond. [] This process involves excitation of an electron to a higher energy level, leading to bond weakening and eventual cleavage. Time-dependent wave packet calculations and resonance Raman spectroscopy studies have revealed that this photodissociation process involves significant changes in the C-I, C-Br, and C-C bond lengths, as well as modifications in the CCI, CCBr, HCC, ICH, and BrCH bond angles. []
Q2: What are the stable conformations of this compound, and how do they influence its photochemistry?
A: this compound primarily exists in two stable conformations: gauche and trans. Theoretical studies employing density functional theory (DFT) have been conducted to investigate the structural parameters and vibrational frequencies of both conformers. [] These calculations provide valuable insights into the influence of conformation on the molecule's properties and reactivity. Further experimental work, particularly utilizing techniques like vibrational circular dichroism (VCD) spectroscopy, could help to directly probe the conformational preferences of this compound in solution and connect these to its observed photochemistry.
Q3: What happens to the fragments produced after the photodissociation of this compound?
A: While the provided research focuses primarily on the initial photodissociation dynamics of this compound, the resulting radicals can undergo further reactions. For instance, the bromoethyl radical can exist in different conformations, with ab initio calculations providing information on their relative energies and vibrational frequencies. [] These calculations are crucial for interpreting experimental data, such as transient resonance Raman spectra, which can help identify the specific radical conformers generated during photodissociation. [] Further investigations into the fate of these radicals, including their potential to participate in subsequent reactions, would be of significant interest to researchers studying radical chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)






